![molecular formula C24H22N4O4 B2521507 2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 921563-50-0](/img/structure/B2521507.png)
2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide" is a complex organic molecule that may be related to various fields of chemistry and biology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and potential applications. For instance, the synthesis of benzamide derivatives with potential biological applications is reported in the first paper . The second paper discusses the synthesis of formamide derivatives starting from a nitrophenyl precursor . The third paper provides details on the molecular structure of a pyrimidinyl-acrylamide and a related pyrido[2,3-d]pyrimidin derivative . These papers collectively contribute to a broader understanding of the chemical space around the compound of interest.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions starting from simple precursors. For example, the first paper describes the use of 4-aminophenazone, an anti-inflammatory drug, as a starting material to synthesize a series of benzamide derivatives . Similarly, the second paper uses 2-(2-nitrophenyl)acetonitrile as a starting material for the synthesis of formamide derivatives . These methods suggest that the synthesis of the compound might also involve a multi-step process starting from a simple precursor, possibly involving nitration, reduction, and amide formation steps.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by techniques such as NMR, MS, and elemental analysis . The third paper provides insights into the bond distances and electronic polarization in similar pyrimidinyl compounds . These findings suggest that the molecular structure of "2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide" would likely exhibit interesting electronic properties, which could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and electronic structure. The presence of amide, methoxy, and pyrimidinyl groups suggests potential reactivity in nucleophilic substitution, electrophilic aromatic substitution, and hydrogen bonding interactions. The third paper discusses the absence of hydrogen bonds in one structure, while detailing a hydrogen-bonded ribbon in another, highlighting the importance of molecular conformation in dictating reactivity .
Physical and Chemical Properties Analysis
While the papers do not directly provide information on the physical and chemical properties of the compound , they do offer a glimpse into the properties of structurally related compounds. For instance, the lack of herbicidal activity in the formamide derivatives suggests that the biological activity of such compounds can be highly specific . The electronic polarization mentioned in the third paper could also influence the solubility, stability, and intermolecular interactions of the compound .
Scientific Research Applications
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds related to 2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide are essential for understanding their potential applications in scientific research. For instance, the study on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including various benzamide derivatives, provides insights into the separation techniques and analytical methods used for quality control and characterization of similar compounds. This method demonstrates effectiveness and simplicity, suggesting its utility for assessing the purity and synthesizing processes of related chemical entities (Ye et al., 2012).
Antitumor Activity
Research into the synthesis and antitumor activity of pyrido[2,3-d]pyrimidine derivatives, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, reveals significant potential in the development of anticancer drugs. These compounds have been found to be potent inhibitors of mammalian dihydrofolate reductase, with considerable activity against specific types of carcinomas in animal models. This highlights the therapeutic potential of such derivatives in oncology, offering a pathway for the development of new anticancer agents (Grivsky et al., 1980).
properties
IUPAC Name |
2,4-dimethoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-14-12-16(28-15(2)26-22-19(24(28)30)6-5-11-25-22)7-10-20(14)27-23(29)18-9-8-17(31-3)13-21(18)32-4/h5-13H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJCJGKPNQRCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.